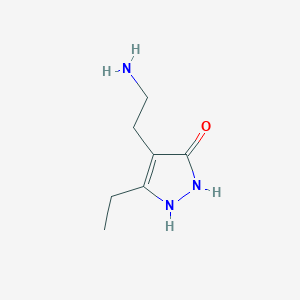

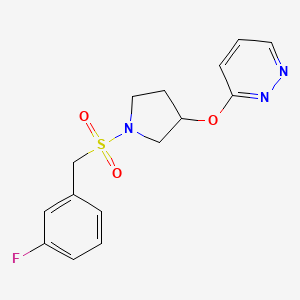

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multi-component reactions that allow for the efficient formation of these compounds. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates a methodology that could be analogous to synthesizing 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one, highlighting the use of ethyl 2-cyano-3,3-dimethylthioacrylate in its formation (L. Minga, 2005).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the spatial arrangement of atoms within pyrazole derivatives. The determination of the crystal structure of related compounds by X-ray diffraction methods reveals the molecular geometry, bond lengths, and angles, providing insight into the structural aspects of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one. Such analyses offer a glimpse into the molecular structure, which is foundational for studying chemical reactions and properties (B. Kumar et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis and reactivity studies of such compounds demonstrate their ability to form complex structures through multi-component reactions, potentially leading to novel materials with unique properties. These studies are pivotal for understanding the chemical behavior of pyrazole derivatives under different conditions (A. P. Nikalje et al., 2016).

Scientific Research Applications

Novel Synthetic Pathways

Research has explored the synthesis and application of pyrazole derivatives, highlighting innovative pathways to create these compounds. For instance, one study presents a green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of pyrazole compounds in generating bioactive molecules through environmentally friendly methods (H. Al-Matar et al., 2010). Another study focused on the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, underscoring the compound's role in synthesizing complex heterocyclic structures (P. S. Lebedˈ et al., 2012).

Antimicrobial and Anticancer Agents

The potential of pyrazole derivatives as antimicrobial and anticancer agents has been a significant area of investigation. A study on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives revealed promising antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (H. Hafez et al., 2016).

Advanced Materials and Catalysis

Pyrazole derivatives also find applications in materials science and catalysis. For example, the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives showcases the role of pyrazole-based compounds in facilitating environmentally benign synthetic routes (B. Maleki & S. S. Ashrafi, 2014).

Fluorescent Chemosensors

The structural flexibility of pyrazole derivatives enables their application as chemosensors. A study demonstrated the synthesis and photophysical properties of a pyrazol-3-one containing push-pull chromophore, indicating the potential of these compounds in developing new fluorescent materials (Mohie E. M. Zayed et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMBKTUAVFFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)